Isamidofos

Description

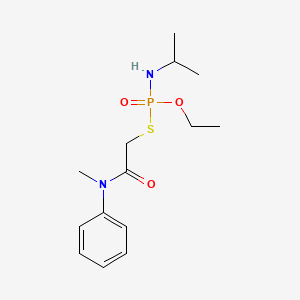

Structure

3D Structure

Properties

CAS No. |

66602-87-7 |

|---|---|

Molecular Formula |

C14H23N2O3PS |

Molecular Weight |

330.38 g/mol |

IUPAC Name |

2-[ethoxy-(propan-2-ylamino)phosphoryl]sulfanyl-N-methyl-N-phenylacetamide |

InChI |

InChI=1S/C14H23N2O3PS/c1-5-19-20(18,15-12(2)3)21-11-14(17)16(4)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H,15,18) |

InChI Key |

ULNWEXDKQHEUSK-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(NC(C)C)SCC(=O)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isamidofos

Established Chemical Synthesis Routes for Isamidofos

While specific detailed synthetic schemes solely for this compound are not extensively detailed in the provided search results, the synthesis of related phosphorodithioate (B1214789) compounds and intermediates provides insight into potential routes. Generally, the synthesis of organophosphate and phosphorodithioate pesticides involves the formation of phosphorus-sulfur and phosphorus-oxygen bonds.

One relevant synthetic approach mentioned in the context of pesticidal derivatives involves the reaction of compounds of formula II with compounds of formula V in suitable solvents like acetonitrile (B52724) or dioxane, in the presence of a base such as sodium, potassium, or caesium carbonate. epo.org This general scheme is outlined for the preparation of intermediates that could potentially lead to compounds like this compound. epo.org

Another described route for synthesizing certain heterocyclic derivatives with sulfur-containing substituents involves reacting compounds of formula VI with compounds of formula VII, where LG3 is a halogen or a pseudo-halogen leaving group. google.com These methods highlight the use of coupling reactions and nucleophilic substitutions in the synthesis of related structures. googleapis.com

Stereoselective Synthesis Approaches for this compound

The presence of asymmetric centers in a molecule can lead to the existence of stereoisomers, such as enantiomers and diastereomers. google.com For compounds with asymmetric carbon atoms, enantiomerically pure forms can be obtained from racemic mixtures through standard physical separation techniques like reverse phase chiral chromatography or via stereoselective synthetic techniques using chiral starting materials. google.comjustia.comgoogleapis.com

While the provided information does not specifically detail stereoselective synthesis of this compound itself, it acknowledges that compounds with asymmetric centers can exist as chiral isomers and that stereoselective methods or chiral separation techniques can be employed to obtain specific enantiomers. google.comjustia.comgoogleapis.com This suggests that if this compound possesses an asymmetric center, these general approaches would be applicable for the synthesis or separation of its stereoisomers.

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design and synthesis of derivatives and analogues of pesticidal compounds like this compound are driven by the need to discover molecules with improved activity, selectivity, or physicochemical properties. This process typically involves modifying the core structure of the parent compound based on structural-activity relationships or computational modeling.

Research into pesticidally active heterocyclic derivatives with sulfur-containing substituents, which include this compound in lists of compounds, indicates ongoing efforts to synthesize and evaluate related structures. google.comepo.orggoogle.com These studies often involve the preparation of a library of compounds with variations in substituents on aromatic rings or heterocyclic systems. nih.gov

For example, the design and synthesis of isaindigotone (B10849447) derivatives involved the cyclization of intermediates followed by condensation with substituted benzaldehydes to yield a library of compounds. nih.gov The structural variations explored in such studies provide data on how modifications affect biological activity. nih.gov

The synthesis of these derivatives often utilizes standard organic synthesis techniques, including oxidation, reduction, hydrolysis, coupling reactions, and nucleophilic or electrophilic substitution reactions. googleapis.com The rational design process may involve identifying key structural features responsible for activity and synthesizing analogues to explore the impact of modifying these features. nih.gov This can involve altering alkyl chain lengths, introducing halogen atoms, or incorporating different ring systems. google.comepo.orggoogle.com

The development of new pesticidal compounds, including derivatives and analogues, is a complex and time-consuming process that involves the synthesis and evaluation of numerous molecules. googleapis.com

Molecular and Biochemical Mechanisms of Isamidofos Action

Elucidation of Enzyme Inhibition Pathways

Isamidofos is known to act as an acetylcholinesterase (AChE) inhibitor herts.ac.uk. Acetylcholinesterase is an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132) in the nervous system rsc.orgroyalsocietypublishing.org. By inhibiting AChE, this compound causes an accumulation of acetylcholine at the synaptic cleft, leading to continuous stimulation of receptors and disruption of normal nerve function rsc.orgroyalsocietypublishing.org. This mechanism is characteristic of many organophosphate pesticides. Enzyme inhibition can be reversible or irreversible, with different types of inhibitors binding to the enzyme through non-covalent or covalent interactions, respectively numberanalytics.comlibretexts.org. Irreversible inhibitors, such as some organophosphates, form strong bonds with the enzyme, leading to permanent inactivation libretexts.orglibretexts.org. Competitive inhibitors resemble the substrate and bind to the active site, while non-competitive inhibitors bind to a different site (allosteric site), altering the enzyme's conformation and activity numberanalytics.comlibretexts.orglibretexts.org.

This compound Interactions with Biological Macromolecules and Cellular Systems

Biological macromolecules, including proteins, nucleic acids, carbohydrates, and lipids, are fundamental components of living organisms, performing diverse functions essential for life walshmedicalmedia.comnumberanalytics.comatlanticoer-relatlantique.ca. This compound primarily interacts with proteins, specifically enzymes like acetylcholinesterase, through binding events that lead to inhibition of their catalytic activity herts.ac.uk. These interactions can involve various forces, such as hydrogen bonding and electrostatic interactions, which influence the binding properties and ultimately the function of the macromolecules numberanalytics.com. The high concentration of macromolecules within cellular environments can also influence their interactions and dynamics nih.gov. While the primary interaction is with AChE, the lipophilic nature of organophosphates like this compound may also facilitate interactions with other biological macromolecules, such as lipids in cell membranes, potentially affecting membrane integrity and function, although specific details for this compound require further investigation.

Mechanistic Insights into Nematicidal Activity

The nematicidal activity of this compound is primarily attributed to its action as an acetylcholinesterase inhibitor in nematodes herts.ac.uk. Nematodes, like insects and other organisms with nervous systems that rely on acetylcholine, are susceptible to the disruption of neurotransmission caused by AChE inhibition horizonepublishing.com. The accumulation of acetylcholine leads to overstimulation of neuromuscular junctions, resulting in paralysis and ultimately death of the nematode horizonepublishing.com. This mechanism is a common mode of action for organophosphate nematicides justia.comgoogle.comirac-online.org.

Mechanistic Insights into Fungicidal Activity

While primarily known for its nematicidal and insecticidal properties, some sources mention this compound in the context of fungicidal compositions, although its specific fungicidal mechanism is less extensively documented compared to its nematicidal action regulations.govgoogle.com. Some organophosphates have been shown to interfere with fungal metabolic processes, but a definitive, widely accepted fungicidal mode of action for this compound, distinct from AChE inhibition, is not clearly established in the provided information. Further research is needed to fully elucidate any direct fungicidal mechanisms of this compound.

Structure Activity Relationship Sar and Computational Studies of Isamidofos

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isamidofos and Analogues

QSAR modeling is a technique that correlates the biological activities of a set of compounds to their structural and physicochemical properties using mathematical equations. taylorfrancis.commdpi.com The goal is to build predictive models that can estimate the activity of new, untested compounds based on their molecular descriptors. taylorfrancis.commdpi.com

Development and Validation of Predictive QSAR Models

The development of a QSAR model typically involves selecting a set of compounds with known biological activity, calculating molecular descriptors that represent their structural and chemical features, and using statistical methods (such as multiple linear regression or partial least squares) to build a model that describes the relationship between the descriptors and the activity. taylorfrancis.comresearchgate.netconicet.gov.ar

Validation is a crucial step in QSAR modeling to ensure the reliability and predictive power of the developed model. mdpi.comresearchgate.netscribd.comnih.govcapes.gov.br This can involve internal validation techniques like cross-validation and external validation using an independent test set of compounds not included in the training data. mdpi.comresearchgate.netscribd.com Statistical parameters such as R² (correlation coefficient) and Q² or R²pred (predictive power) are used to assess the model's performance. mdpi.comresearchgate.netscribd.com

Specific details on the development and validation of QSAR models for this compound or its analogues were not found in the search results.

Application of Molecular Descriptors in QSAR Analysis

Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties. researchgate.nete-bookshelf.debigchem.euucsb.edu These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (based on molecular connectivity), electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), and 3D descriptors (based on the molecule's three-dimensional structure). conicet.gov.arresearchgate.nete-bookshelf.debigchem.euucsb.edu The selection of appropriate molecular descriptors is critical for building a meaningful QSAR model. taylorfrancis.comnih.gov

Information regarding the specific molecular descriptors used in QSAR analysis of this compound was not found.

Molecular Docking and Simulation Studies of this compound Interactions

Molecular docking and simulation studies are computational techniques used to investigate the interactions between a small molecule (ligand) and a biological target, such as a protein. nih.govnih.govunair.ac.idnih.gov These methods provide insights into the binding mode, affinity, and dynamics of the ligand-target complex. creative-biostructure.commdpi.com

Ligand-Target Binding Characterization

Molecular docking aims to predict the preferred binding orientation (pose) of a ligand within the active site of a target protein. nih.govunair.ac.id It estimates the binding energy, providing an indication of the affinity between the ligand and the target. unair.ac.id Characterizing ligand-target binding involves identifying the key residues in the binding site that interact with the ligand and understanding the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). nih.govcreative-biostructure.commdpi.comnih.govelifesciences.org

Specific studies characterizing the ligand-target binding of this compound through molecular docking were not found. However, as an organophosphate insecticide, its known mode of action involves inhibiting acetylcholinesterase. herts.ac.uk Docking studies on acetylcholinesterase with organophosphates would generally explore interactions within the enzyme's active site, particularly with the catalytic serine residue.

Conformational Analysis and Energetic Profiling

Conformational analysis explores the different three-dimensional arrangements (conformations) that a molecule can adopt due to rotation around single bonds. iupac.orglibretexts.orgwavefun.com Energetic profiling involves calculating the energy associated with different conformations to identify the most stable ones and the energy barriers between them. libretexts.orgwavefun.comnih.gov Understanding the conformational preferences of a ligand is important for predicting its binding to a flexible target site. mdpi.com

Molecular dynamics simulations extend docking studies by simulating the movement and interactions of the ligand-target complex over time. nih.govunair.ac.idnih.govmdpi.com This provides dynamic information about the stability of the complex, conformational changes, and the strength of interactions. mdpi.com

Specific conformational analysis and energetic profiling studies, or molecular dynamics simulations, involving this compound were not found.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

SAR investigations of derivatives involve systematically modifying the structure of a lead compound (like this compound) and evaluating the effect of these modifications on biological activity. researchgate.netwhiterose.ac.ukresearchgate.net By correlating structural changes with changes in activity, researchers can identify substructures or functional groups that are essential for activity and optimize the properties of the compounds. researchgate.netwhiterose.ac.uk

While the concept of SAR is fundamental in chemical research, and this compound is an organophosphate compound that could potentially be part of SAR studies on this class of chemicals, specific detailed SAR investigations focused on synthesized derivatives of this compound were not found in the provided search results.

Elucidation of Key Structural Motifs for Biological Activity

This compound functions as an acetylcholinesterase (AChE) inhibitor herts.ac.uk. The organophosphate structure is characteristic of this mode of action, where the phosphorus atom plays a crucial role in inhibiting the enzyme. While detailed SAR studies specifically on this compound were not extensively found in the provided search results, the general principles of organophosphate SAR apply. The core phosphoramidothioate structure, with its O-ethyl, N-isopropyl, and S-{2-[methyl(phenyl)amino]-2-oxoethyl} substituents, contributes to its interaction with the active site of AChE herts.ac.uk.

Computational studies, such as those involving molecular docking and QSAR, can be used to model the interaction of this compound and its analogs with AChE udel.edunih.gov. These studies can help identify specific interactions, such as hydrogen bonds and π-π contacts, between the molecule and amino acid residues in the active site, thereby elucidating the key structural motifs responsible for binding and inhibition nih.gov. For instance, studies on other compounds have shown that substituents can influence binding affinity through interactions like π-π contacts and hydrogen bonds nih.gov.

Stereoisomer-Specific Structure-Activity Relationships

This compound has a chiral phosphorus atom, meaning it exists as stereoisomers herts.ac.uk. Stereoisomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms researchgate.net. For chiral pesticides, different stereoisomers can exhibit different biological activities, rates of degradation, and environmental behavior researchgate.net.

The biological activity of chiral organophosphates can be highly stereoselective, with one enantiomer often being significantly more potent than the others researchgate.netgoogle.comoapi.int. This difference in activity arises from the specific interactions between the stereoisomers and the chiral active site of the target enzyme, AChE nih.govresearchgate.net. The precise fit and orientation of the molecule within the binding pocket are crucial for effective inhibition, and these can vary significantly between stereoisomers nih.gov.

While specific data detailing the individual activities of this compound stereoisomers were not found in the provided search results, the principle of stereoselectivity in organophosphate action suggests that its different stereoisomers are likely to have varying degrees of AChE inhibitory activity researchgate.net. Research on other chiral pesticides has demonstrated that isolating or synthesizing the more biologically effective isomer can be advantageous google.com.

Computational studies can be particularly valuable in understanding stereoisomer-specific SAR. Molecular docking simulations can predict how different stereoisomers bind to the enzyme's active site, revealing differences in binding poses and interaction energies that explain observed differences in biological activity nih.gov.

Environmental Dynamics and Ecotoxicological Implications of Isamidofos

Environmental Fate and Transformation Pathways of Isamidofos

The environmental fate of a chemical compound like this compound is determined by the processes that govern its distribution and transformation within different environmental compartments, such as soil, water, and air. These processes include degradation, transport, and sequestration.

Biotic Degradation Mechanisms in Environmental Compartments

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms such as bacteria and fungi, in environmental matrices like soil and water chemsafetypro.comflvc.orgresearchgate.net. This process can lead to the mineralization of the compound into simpler substances like carbon dioxide and water, or its transformation into various metabolites chemsafetypro.comclu-in.org. The rate and extent of biodegradation can be influenced by factors such as the presence and activity of microbial populations, temperature, pH, and the availability of nutrients oregonstate.edumdpi.com. While general mechanisms of microbial degradation involve enzymatic processes clu-in.org, specific details regarding the biotic degradation mechanisms or pathways of this compound in environmental compartments are not extensively documented in the provided search results. However, it is noted that this compound has a chiral phosphorus atom, and the degradation of chiral pesticides can occur at different rates through biological processes herts.ac.ukresearchgate.net.

Abiotic Degradation Processes in Environmental Systems

Abiotic degradation refers to the non-microbial breakdown of chemical substances in the environment, driven by factors such as hydrolysis, photolysis (degradation by light), and oxidation chemsafetypro.comnormecows.comcas.cnmdpi.com. Hydrolysis in water, for instance, can be dependent on pH chemsafetypro.com. Photolysis can occur when a substance is exposed to sunlight or other forms of light normecows.comepa.gov. These processes can lead to the transformation of the parent compound into degradation products epa.gov. While abiotic transformation can be a significant attenuation process for some compounds microbe.com, specific information detailing the abiotic degradation processes or the resulting transformation products of this compound in environmental systems is not provided in the search results.

Persistence and Distribution of this compound in Soil and Aquatic Matrices

Persistence in the environment is often quantified by the half-life (DT50), which is the time required for half of the initial amount of a substance to degrade chemsafetypro.comoregonstate.edu. For this compound, the DT50 in loamy and humous sandy soils is reported to be approximately 34 weeks scribd.com. According to general classifications, a typical soil half-life of 30 to 100 days indicates moderate persistence, while more than 100 days indicates persistence oregonstate.edu. A DT50 of around 34 weeks (approximately 238 days) suggests that this compound can be persistent in certain soil types scribd.comoregonstate.edu.

Table 1: Soil Persistence of this compound

| Environmental Compartment | Soil Type | DT50 (approximate) |

| Soil | Loamy and humous sandy | 34 weeks |

The distribution of a chemical in soil and aquatic matrices is influenced by its physical and chemical properties, as well as environmental conditions oregonstate.edumdpi.com. Factors such as solubility, adsorption to soil particles, and mobility in water affect how a compound is distributed within these compartments oregonstate.edu. The provided information primarily focuses on the persistence of this compound in soil scribd.com. Details regarding its specific distribution patterns or concentrations in various aquatic matrices are not available in the search results.

Ecotoxicity Studies on Non-Target Organisms

Ecotoxicology studies assess the potential harm of chemical substances to non-target organisms and ecosystems ecotoxcentre.chhse.gov.uk. This is a crucial part of evaluating the environmental risk posed by a compound.

Methodological Frameworks for Ecotoxicological Risk Assessment

Ecotoxicological risk assessment typically involves evaluating the potential hazard of a substance and the likelihood of exposure to non-target organisms ecotoxcentre.chhse.gov.uknih.goveuropa.eu. Methodological frameworks involve steps such as problem formulation, hazard identification, exposure assessment, consequence assessment, and risk estimation europa.eu. Various standardized tests and guidelines exist for assessing the toxicity of chemicals to different groups of non-target organisms, including aquatic organisms, bees, non-target arthropods, soil organisms (like earthworms), birds, and mammals hse.gov.uknih.govlabanalysis.itmdpi.com. These assessments aim to determine concentrations at which no significant long-term changes to populations or ecosystem function are expected hse.gov.uk.

Ecological Impact on Terrestrial Non-Target Biota

Pesticides can have adverse impacts on a wide range of non-target organisms in terrestrial ecosystems, including beneficial insects like pollinators and natural enemies, soil organisms crucial for soil health, and wildlife such as birds and mammals flvc.orgnih.govmdpi.comresearchgate.net. Studies on terrestrial non-target biota often investigate effects on survival, reproduction, behavior, and population dynamics nih.govmdpi.com.

Specific ecotoxicity data for this compound on terrestrial non-target biota, beyond its reported non-toxicity to bees, are not detailed in the provided search results scribd.com. While general information on the impact of pesticides on organisms like earthworms and other soil fauna exists nih.govmdpi.com, specific research findings for this compound on these or other terrestrial non-target species are not available. Ecotoxicological risk assessments for pesticides typically involve evaluating potential impacts on various terrestrial organisms to ensure environmental safety hse.gov.ukctgb.nl.

Ecological Impact on Aquatic Non-Target Biota

Pesticides, including organophosphates like this compound, can enter freshwater ecosystems through various routes, including airborne and waterborne transport following agricultural application. wur.nlfrontiersin.org Once in the aquatic environment, these compounds interact with both biotic and abiotic components. wur.nl Abiotic factors such as photodecomposition by sunlight and hydrolysis by water can lead to degradation, while adsorption onto sediment or organic matter can also occur. wur.nl Interaction with biotic elements involves uptake, metabolization, and accumulation within organisms, potentially leading to adverse effects on the freshwater community. wur.nl

Ecotoxicological studies are crucial for assessing the potential undesired effects of pesticides on non-target organisms, ecosystems, and biodiversity in aquatic environments. europa.eunorecopa.nonoaa.gov These assessments typically involve evaluating both acute (short-term) and chronic (long-term) toxicity data for organisms across different trophic levels, including algae, crustaceans, and fish. mdpi.com Predicted Environmental Concentration (PEC) values, calculated based on environmental fate data, are used in conjunction with aquatic toxicity endpoints for risk assessment. hse.gov.uk

While specific detailed research findings on the ecological impact of this compound on aquatic non-target biota were not extensively available in the search results, general principles regarding organophosphate insecticides and their impact on aquatic life can be considered. Organophosphates are known to inhibit acetylcholinesterase (AchE), an enzyme essential for nervous system function in many organisms. herts.ac.uk This mode of action can lead to significant toxicity in non-target aquatic invertebrates, which are particularly sensitive to neurotoxic insecticides. nih.gov The widespread use of insecticides can pose serious threats to various non-target organisms, including fish, algae, and daphnia. frontiersin.org

Assessing the impact of chemicals on aquatic environments necessitates toxicological data for the three main trophic levels to address both chronic and acute toxicities. mdpi.com The lowest available toxicity values across these trophic levels are often used in classification systems to establish hazard categories. mdpi.com If chronic toxicity data are unavailable, acute toxicity data are combined with environmental fate data, such as degradability and bioconcentration factors, to assess the chronic hazard. mdpi.com

Data on Predicted No-Effect Concentrations (PNECs) for aquatic compartments are derived from ecotoxicological studies. For a related substance (Fyrolflex BDP), acute toxicity studies on fish, algae, and daphnia showed EC50 values greater than 1 mg/L. A long-term study on Daphnia magna for Fyrolflex BDP derived a NOEC value of 1.8 mg/L. Based on chronic study results, PNEC values for aquatic organisms (fresh and marine water), sediment, and soil can be calculated.

Influence of Stereochemistry on Ecotoxicological Profiles

Stereochemistry, the spatial arrangement of atoms in molecules, can significantly influence the biological activity and environmental fate of chiral pesticides like this compound. researchgate.net this compound has a chiral phosphorus atom, meaning it exists as different stereoisomers. herts.ac.uk These stereoisomers can exhibit different rates of degradation in the environment and within organisms, primarily through biological processes. researchgate.net

The biological activity of distinct stereoisomers and their mixtures can differ. researchgate.net Consequently, the ecotoxicological profiles of individual stereoisomers of this compound may vary. While the search results did not provide specific data on the differential toxicity of this compound stereoisomers to aquatic organisms, the general principle in pesticide science is that considering the unique properties of individual stereoisomers is crucial for a comprehensive understanding of their environmental impact. researchgate.net Many studies have historically overlooked the specific behaviors and toxicities of individual stereoisomers, treating them as unresolved mixtures. researchgate.net

Table 1: Predicted No-Effect Concentrations (PNECs) for a Related Substance (Fyrolflex BDP)

| Compartment | PNEC Value | Assessment Factor | Extrapolation Method |

| Freshwater | 0.036 mg/L | 50 | Assessment factor |

| Freshwater (intermittent releases) | 0.007 mg/L | - | Assessment factor |

| Marine water | 0.002 mg/L | 1000 | Assessment factor |

| STP | 100 mg/L | 10 | Assessment factor |

| Sediment (freshwater) | 26.6 mg/kg sediment dw | - | Equilibrium partitioning method |

| Soil | 21.54 mg/kg soil dw | - | Equilibrium partitioning method |

| Oral (secondary poisoning) | 33300 g/kg food | 300 | Derived from NOAEL |

Table 2: Acute Toxicity Data for a Related Substance (Fyrolflex BDP)

| Species | Endpoint | Value |

| Fish | EC50 | > 1 mg/L |

| Algae | EC50 | > 1 mg/L |

| Daphnia | EC50 | > 1 mg/L |

Table 3: Chronic Toxicity Data for a Related Substance (Fyrolflex BDP)

| Species | Endpoint | Value |

| Daphnia magna | NOEC | 1.8 mg/L |

Mechanisms of Resistance to Isamidofos

Biochemical Resistance Mechanisms

Biochemical resistance mechanisms involve changes in the target organism's enzymes or proteins that reduce the efficacy of the agrochemical. These can include alterations to the target site itself or enhanced metabolic processes that break down the compound.

Target-Site Alterations and Sensitivity Modulation

Target-site resistance occurs when modifications to the protein that the insecticide binds to reduce the insecticide's affinity or effectiveness. For organophosphates like Isamidofos, the primary target is acetylcholinesterase (AChE). herts.ac.uk Resistance can arise from mutations in the gene encoding AChE, leading to amino acid substitutions that alter the enzyme's structure and reduce the ability of this compound to bind and inhibit it. nih.gov This modulation of target-site sensitivity means that even if the compound is present, it cannot effectively disrupt neurotransmission. Target site resistance is a major mechanism for various insecticides, including diamides targeting the ryanodine (B192298) receptor and neonicotinoids targeting the nicotinic acetylcholine (B1216132) receptor. googleapis.comgoogle.com

Metabolic Detoxification Pathways and Enzyme Overexpression

Metabolic resistance involves the enhanced ability of an organism to break down or detoxify the agrochemical before it reaches its target site or can exert its full effect. This is often mediated by increased activity or overexpression of specific enzyme families. mdpi.complos.org Key enzyme groups involved in metabolic detoxification include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and esterases. mdpi.complos.orgplos.orgnih.gov

Cytochrome P450 Monooxygenases (P450s): P450s are a diverse group of enzymes that play a significant role in the oxidative metabolism of xenobiotics, including insecticides. mdpi.com Overexpression of certain P450 genes is a common mechanism of resistance to various insecticide classes, including organophosphates. mdpi.complos.org This overexpression can be due to mutations in promoter regions or changes in regulatory elements that lead to increased gene transcription. mdpi.complos.org

Glutathione S-Transferases (GSTs): GSTs are involved in the conjugation of reduced glutathione to the insecticide molecule, making it more water-soluble and easier to excrete. mdpi.complos.org Increased GST activity has been linked to resistance in several insect species. plos.orgnih.gov

Esterases: Esterases can hydrolyze ester bonds in insecticide molecules, leading to their detoxification. nih.gov Elevated esterase activity has been associated with resistance to organophosphates, carbamates, and pyrethroids. nih.govnih.gov

Overexpression of these detoxification enzymes can significantly reduce the effective concentration of this compound within the target organism, leading to reduced toxicity and increased survival. mdpi.complos.org

Genetic and Molecular Basis of Resistance Development

The development of resistance has a clear genetic and molecular basis. Resistance traits are heritable and arise from genetic changes, primarily mutations. nih.govnih.gov These mutations can occur in genes encoding the target protein, leading to target-site insensitivity, or in genes involved in detoxification pathways, resulting in increased metabolic capacity. plos.orgnih.gov Resistance development can involve single gene mutations conferring major resistance or the accumulation of multiple mutations with smaller effects. googleapis.com The genetic basis of resistance can be complex, involving changes in both coding and regulatory regions of genes. plos.org For instance, mutations in promoter regions can lead to the overexpression of detoxification enzymes. mdpi.complos.org

Dynamics of Cross-Resistance to Other Agro-Chemicals

Cross-resistance occurs when resistance to one agrochemical confers resistance to another compound, even if the organism has not been directly exposed to the second compound. googleapis.comgoogle.com This phenomenon can occur within the same chemical class or between different classes if the resistance mechanism is shared. googleapis.comgoogle.com

For example, target-site modifications in AChE that confer resistance to one organophosphate insecticide may also reduce sensitivity to other organophosphates or even carbamates, as they share the same target site. Metabolic resistance mechanisms, particularly those involving broad-spectrum detoxification enzymes like P450s, can lead to cross-resistance to insecticides from different chemical classes that are metabolized by the same enzymes. mdpi.comnih.govresearchgate.net Understanding cross-resistance patterns is crucial for designing effective resistance management strategies, such as rotating insecticides with different modes of action. irac-online.org

Evolutionary Trajectories of Resistance in Target Organisms

The development of resistance is an evolutionary process driven by selection pressure from the repeated use of an agrochemical. nih.govfrontiersin.org In a population exposed to this compound, individuals with pre-existing resistance mutations or those that acquire such mutations through spontaneous processes have a survival advantage. frontiersin.org These resistant individuals reproduce, passing on their resistance genes to the next generation, leading to an increase in the frequency of resistance alleles in the population over time. google.com

Evolutionary trajectories of resistance can be influenced by various factors, including the fitness costs associated with resistance mutations, the presence of refugia (areas where susceptible individuals are not exposed to the agrochemical), and the genetic variability within the pest population. nih.govgoogle.comlshtm.ac.uk Resistance evolution can follow different pathways depending on the specific mutations that arise and their epistatic interactions (how mutations interact with each other). lshtm.ac.uksciety.org Predicting these trajectories is challenging but essential for developing sustainable resistance management strategies. nih.govnih.gov

Analytical Methodologies for Isamidofos Detection and Quantification

Chromatographic Techniques for Isamidofos Analysis

Chromatography encompasses a set of powerful separation techniques widely applied to isolate and analyze components within complex mixtures. For this compound, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed due to their ability to separate volatile and non-volatile compounds, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography (GC), including gas-liquid chromatography (GLC), is a well-established technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC, the sample is vaporized and transported through a chromatographic column by an inert carrier gas. Separation occurs based on the differential partitioning of analytes between the stationary phase within the column and the mobile gas phase. Effluent from the GC column can be directed to various detectors for quantification.

For this compound, GLC has been used for both product analysis and residue determination. Early methods for residue analysis in grain involved GLC scribd.com. Detection methods coupled with GC for this compound analysis have included a tritium (B154650) ECD and microcoulometric detection after clean-up on aluminium oxide scribd.com.

When coupled with mass spectrometry (MS), GC-MS provides a highly sensitive and selective method for identifying and quantifying compounds. MS detects analytes based on their mass-to-charge ratio, providing structural information that aids in positive identification. While specific detailed GC-MS methods solely for this compound were not extensively detailed in the provided results, GC-MS is a standard technique for pesticide analysis and identification of compounds in complex matrices [Search Result 24 from a previous search, not listed in current results]. Its application to this compound would involve optimizing GC conditions (column type, temperature program, carrier gas flow) and MS parameters (ionization mode, scan range or selected ion monitoring - SIM) to achieve efficient separation and sensitive detection of the compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique used for the analysis of this compound, particularly for product analysis. HPLC is suitable for compounds that may not be sufficiently volatile or thermally stable for GC. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on interactions between the analytes, the stationary phase, and the mobile phase.

HPLC has been documented for the product analysis of this compound [Search Result 1 from a previous search, not listed in current results]. Various detection methods can be coupled with HPLC, offering different selectivities and sensitivities. The provided information indicates that UV detection has been used in conjunction with HPLC for this compound analysis [Search Result 1 from a previous search, not listed in current results]. UV detection is common for compounds that absorb ultraviolet light at specific wavelengths, which is often the case for organic molecules like this compound containing chromophores.

Other detection methods commonly coupled with HPLC that could potentially be applied to this compound analysis include:

Mass Spectrometry (LC-MS): Similar to GC-MS, coupling HPLC with MS provides high sensitivity and structural confirmation. LC-MS/MS (tandem mass spectrometry) offers even greater selectivity and lower detection limits, useful for complex samples or trace analysis [Search Result 32 from a previous search, not listed in current results].

Fluorescence Detection: Applicable if this compound or a derivative is fluorescent or can be derivatized to become fluorescent.

Electrochemical Detection: Useful for compounds that are electrochemically active.

The choice of HPLC column (e.g., reversed-phase, normal-phase) and mobile phase composition depends on the chemical properties of this compound and the sample matrix to achieve optimal separation and peak resolution.

Electrophoretic Separations for this compound

Electrophoretic techniques separate molecules based on their differential migration in an electric field. While not as widely documented for this compound as chromatography in the provided results, capillary electrophoresis (CE) represents a powerful separation method with potential applicability.

Spectroscopic and Immunoassay-Based Detection Systems

Beyond separation techniques, spectroscopic and immunoassay-based methods can also play a role in the detection and analysis of this compound, either for structural characterization or potentially for targeted detection.

Spectroscopic methods involve the interaction of electromagnetic radiation with the analyte to obtain information about its structure or concentration. Infrared (IR) spectroscopy has been used for the product analysis of this compound, providing information about the functional groups present in the molecule scribd.com. UV spectroscopy has also been mentioned for residue determination [Search Result 1 from a previous search, not listed in current results], likely by measuring the absorbance of this compound at a specific wavelength in the ultraviolet region. Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, while not explicitly mentioned for this compound in the provided results, are powerful tools for structural elucidation of organic compounds uomustansiriyah.edu.iq.

Bioremediation Strategies for Isamidofos Contamination

Microbial Bioremediation Approaches

Microbial bioremediation is a key strategy for degrading organic pollutants, including organophosphates, in contaminated soils and water nih.govresearchgate.net. This approach relies on the metabolic activity of microorganisms to transform harmful compounds into less toxic or harmless substances.

Isolation and Characterization of Isamidofos-Degrading Microorganisms

Biochemical Pathways of Microbial Biodegradation

Understanding the biochemical pathways involved in the microbial degradation of this compound is crucial for optimizing bioremediation processes. For many organophosphorus compounds, the initial step of degradation is catalyzed by enzymes like organophosphate hydrolase or phosphotriesterase nih.gov. These enzymes cleave the ester bonds in the organophosphate molecule nih.gov. While the specific pathways for this compound are not detailed in the provided results, studies on other organophosphates indicate that degradation often proceeds through a series of enzymatic reactions that can involve hydrolysis, oxidation, and further breakdown of the resulting metabolites nih.govnih.gov. The genetic basis of organophosphate degradation, particularly the opd (organophosphate degrading) gene encoding organophosphate hydrolase, has been studied, and this gene has been found in various bacterial species from different geographical regions nih.gov.

Bioaugmentation and Biostimulation Techniques for Enhanced Degradation

Bioaugmentation and biostimulation are two primary techniques used to enhance microbial bioremediation jmb.or.krfrontiersin.orgucdavis.edu. Bioaugmentation involves introducing exogenous microorganisms with known degradation capabilities into a contaminated site to supplement the native microbial population jmb.or.krfrontiersin.orgnih.gov. Biostimulation, on the other hand, focuses on enhancing the activity of indigenous microorganisms by modifying environmental conditions, such as adding nutrients (e.g., nitrogen and phosphorus), adjusting pH, or improving aeration jmb.or.krfrontiersin.orgucdavis.eduresearchgate.netnih.gov.

Studies on the bioremediation of other pollutants, such as petroleum hydrocarbons and polycyclic aromatic hydrocarbons (PAHs), have shown that both biostimulation and bioaugmentation, individually or in combination, can significantly increase degradation rates jmb.or.krnih.govmdpi.commdpi.comnih.gov. For instance, biostimulation with nutrient amendments has been shown to enhance the degradation of total petroleum hydrocarbons (TPH) in contaminated soil nih.gov. Bioaugmentation has been successfully applied to remediate various waste products, including hydrocarbons and heavy metals nih.gov. The success of bioaugmentation can depend on the ability of the introduced strains to compete with native microorganisms and adapt to the site conditions ucdavis.edumedcraveonline.com. Genetic bioaugmentation, which involves introducing catabolic genes into indigenous microbial populations via horizontal gene transfer, is an emerging strategy to overcome some limitations of traditional bioaugmentation frontiersin.orgnih.gov.

Phytoremediation Potential for this compound Contaminants

Phytoremediation utilizes plants to remove, contain, or degrade contaminants in soil and water googleapis.comgoogle.comgoogleapis.com. While the provided search results mention this compound in the context of nematicides and potential targets for control using biological agents associated with plants, specific research detailing the phytoremediation of this compound itself is not present googleapis.comgoogle.comgoogleapis.com. However, plants, particularly those with associated plant growth-promoting rhizobacteria, have shown potential in the degradation of other agrochemicals researchgate.net. The mechanisms can involve direct uptake and metabolism by the plant, degradation by rhizosphere microorganisms stimulated by plant root exudates, or a combination of both researchgate.net. Further research would be needed to determine the specific potential of different plant species and their associated microbial communities for this compound phytoremediation.

Innovative Bioremediation Technologies

Innovative technologies are continuously being developed to improve the efficiency and applicability of bioremediation nih.gov. These can include integrated systems, novel bioreactor designs, and the application of nanotechnology nih.gov.

Nanobioremediation Applications

Nanobioremediation is an emerging technology that combines the principles of nanotechnology and bioremediation to address environmental pollution nih.govenvisioning.ioresearchgate.net. This approach utilizes nanoparticles, often synthesized biologically, in conjunction with microorganisms to enhance the degradation or removal of pollutants nih.govenvisioning.ioresearchgate.net. Nanoparticles can enhance bioremediation by increasing the surface area available for microbial interaction, improving the bioavailability of contaminants, or directly participating in the degradation process envisioning.io. While nanobioremediation holds promise for the treatment of various pollutants, including heavy metals and organic contaminants, specific applications or research directly related to the nanobioremediation of this compound are not detailed in the provided search results nih.govenvisioning.ioresearchgate.net. However, the general principles of nanobioremediation, such as the use of biologically produced nanoparticles and their potential to enhance microbial activity, suggest it could be a potential area for future research in this compound remediation envisioning.ioresearchgate.net.

Based on the available information, a detailed discussion focusing solely on the use of genetically engineered microorganisms for the targeted degradation of the chemical compound this compound (PubChem CID: 12907347) cannot be provided. Extensive searches for research findings, data tables, and specific details regarding genetically engineered microbial strategies for this compound degradation did not yield relevant results within the scope of this request.

While the broader field of using genetically engineered microorganisms for the bioremediation of various pollutants, including other pesticides and organic compounds, is well-documented google.comgoogle.comnih.gov, specific applications or research directly linking this technology to this compound were not found in the consulted sources. General principles and examples of genetically engineered microorganisms in bioremediation involve enhancing metabolic pathways, increasing tolerance to toxic compounds, and improving survival in contaminated environments nih.gov. Techniques such as gene cloning and gene editing are employed to achieve these modifications nih.gov. However, without specific studies on this compound, a dedicated section on its targeted degradation by genetically engineered microorganisms cannot be constructed with the required scientific accuracy and detail.

Emerging Research Perspectives and Future Directions in Isamidofos Studies

Integration of Omics Technologies in Environmental Research of Isamidofos

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized environmental research by providing comprehensive insights into the complex interactions between organisms and their environment at a molecular level. While specific research detailing the application of omics technologies to study the environmental impact or fate of this compound was not prominently found, these technologies hold significant potential for understanding how organisms, particularly non-target species and microbial communities, respond to the presence of such chemicals.

Omics approaches could be employed to investigate the molecular mechanisms of toxicity in organisms exposed to this compound, even at low concentrations. Transcriptomics, for instance, could reveal changes in gene expression patterns in soil microbes or aquatic organisms, indicating stress responses or metabolic pathways involved in the degradation or detoxification of the compound. Proteomics could identify specific proteins whose abundance or modification is altered upon exposure, providing clues about the cellular processes affected. Metabolomics could help in identifying metabolic intermediates or end products of this compound degradation by environmental microorganisms, contributing to a better understanding of its environmental fate and persistence.

Furthermore, in the context of soil health and plant-microbe interactions, omics technologies can be used to characterize shifts in microbial community structure and function following the introduction of nematicides. researchgate.net Although research specifically on this compound in this area is limited, applying metagenomics or metatranscriptomics could elucidate how microbial populations adapt to or are impacted by the presence of this compound residues in soil, and potentially identify microbial pathways for its biodegradation. This type of research is crucial for assessing the broader ecological impact of pesticide use and informing bioremediation strategies.

Development of Sustainable Management Strategies in Relation to this compound

The development of sustainable management strategies in agriculture aims to minimize the environmental footprint of pest control while maintaining productivity. Given that this compound is an older nematicide, discussions around sustainable management in relation to such compounds often focus on reducing reliance on chemical inputs and exploring alternative control methods. researchgate.netjustia.com

Sustainable strategies relevant to the context where compounds like this compound were historically used include the adoption of Integrated Pest Management (IPM) programs. IPM emphasizes a combination of approaches, including biological control, cultural practices, and the use of resistant crop varieties, with chemical controls used judiciously and only when necessary. justia.com For nematode control, this could involve the use of beneficial microorganisms, biofumigation using organic amendments, and crop rotation with non-host plants. justia.comgoogleapis.com

While specific sustainable management strategies designed for the continued use or mitigation of existing environmental residues of this compound were not detailed in the search results, the principles of sustainable agriculture advocate for monitoring and managing the impact of all agrochemicals, including legacy compounds. Future directions could involve developing strategies for the remediation of sites contaminated with persistent pesticides like this compound, potentially utilizing bioremediation approaches informed by omics research (as discussed in Section 9.1). The broader move towards sustainable practices in agriculture inherently seeks to replace or minimize the use of older, potentially more environmentally persistent or toxic compounds with newer, less impactful alternatives or non-chemical methods. researchgate.netgoogle.com

Advancements in Predictive Modeling for Environmental and Biological Interactions

Predictive modeling plays a crucial role in assessing the potential environmental and biological interactions of chemical substances without extensive and costly empirical testing. Various models are used to predict the environmental fate (e.g., persistence, leaching, runoff) and toxicity of chemicals based on their molecular structure and physicochemical properties. udel.edu

For compounds like this compound, predictive modeling could be applied to estimate its behavior in different environmental compartments (soil, water, air) and its potential to accumulate in organisms. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate structural features of this compound with its biological activity or toxicity endpoints. udel.edu Similarly, environmental fate models can simulate its degradation rates, transport, and potential exposure concentrations in various ecosystems.

While specific predictive modeling studies focused exclusively on this compound were not found, the methodologies exist and are continuously being refined. Advancements in computational toxicology and environmental modeling, including the incorporation of data from omics studies, could provide more accurate predictions of the potential risks associated with legacy pesticides like this compound, even decades after their primary use has ceased. Future research could involve developing or applying sophisticated models to assess the long-term environmental behavior and potential ecological risks posed by residual this compound in previously treated areas.

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the validated methodologies for synthesizing and characterizing Isamidofos (C₁₄H₂₃N₂O₃PS) in laboratory settings? A: Synthesis typically involves reacting O-ethyl phosphoramidothioate intermediates with 2-(methylphenylamino)-2-oxoethyl derivatives under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection is recommended, ensuring ≥95% purity for experimental reproducibility. Include detailed reaction parameters (e.g., temperature, solvent systems) in supplementary materials to enable replication .

Analytical Detection Q: What analytical techniques are most reliable for quantifying this compound residues in environmental samples? A: Gas chromatography (GC) coupled with flame photometric detection (FPD) or mass spectrometry (GC-MS) is optimal for detecting this compound in soil and water matrices. Method validation should include calibration curves (linear range: 0.1–10 ppm), limits of detection (LOD < 0.05 ppm), and recovery rates (70–120%). For complex matrices, solid-phase extraction (SPE) pre-treatment is advised to minimize interference .

Advanced Research Questions

Degradation Pathways Q: How can researchers design experiments to elucidate the abiotic and biotic degradation mechanisms of this compound in agricultural soils? A: Conduct microcosm studies under varying conditions (pH, moisture, microbial activity). For abiotic degradation, monitor hydrolysis rates at different pH levels (3–9) using LC-MS/MS to identify breakdown products (e.g., methylphenylamine derivatives). For biotic pathways, perform metagenomic analysis of soil microbiota pre- and post-exposure to track enzymatic activity (e.g., phosphatase-mediated cleavage). Include controls with sterilized soil to distinguish biotic/abiotic contributions .

Ecological Impact Q: What experimental parameters should be prioritized when assessing the non-target effects of this compound on soil microbiota? A: Use high-throughput 16S rRNA sequencing to evaluate shifts in microbial diversity post-application. Measure enzymatic biomarkers (e.g., dehydrogenase, urease) to assess functional disruption. Pair with ecotoxicological assays (e.g., Eisenia fetida mortality tests) to correlate microbial changes with macro-level impacts. Replicate across soil types (sandy, loamy) to account for variability in bioavailability .

Data Contradictions Q: How should researchers address contradictions in reported half-life (t₁/₂) values of this compound across studies? A: Systematically compare experimental conditions: soil organic carbon content, temperature, and application rates. For example, t₁/₂ may vary from 7–30 days depending on microbial activity. Use meta-analysis tools to weight studies by sample size and methodological rigor. If discrepancies persist, conduct controlled comparative experiments under standardized conditions, reporting confidence intervals for t₁/₂ estimates .

Methodological Guidance

Toxicity Profiling Q: What in vitro/in vivo models are suitable for delineating the sublethal toxicity of this compound in non-target organisms? A: Use Caenorhabditis elegans for high-throughput neurotoxicity screening (e.g., acetylcholinesterase inhibition assays). For aquatic organisms, employ zebrafish embryos (Danio rerio) to assess developmental abnormalities via LC50 and teratogenicity indices. Ensure dose-response curves align with environmentally relevant concentrations (0.1–5 ppm). Cross-validate with computational models (e.g., QSAR) to predict metabolite toxicity .

Literature Integration Q: How can researchers critically evaluate existing literature to identify gaps in this compound ecotoxicology? A: Perform a systematic review using keywords like “this compound AND (degradation OR bioaccumulation)” across Scopus/Web of Science. Prioritize studies with robust sample sizes (n ≥ 3 replicates) and clear statistical reporting. Use tools like VOSviewer to map research clusters, highlighting understudied areas (e.g., long-term soil residue effects). Cite recent reviews (post-2020) to contextualize findings within current knowledge .

Tables for Methodological Reference

Table 1: Analytical Methods for this compound Detection

| Technique | Matrix | LOD (ppm) | Recovery (%) | Reference |

|---|---|---|---|---|

| GC-FPD | Soil | 0.03 | 85–110 | |

| LC-MS/MS | Water | 0.01 | 78–105 |

Table 2: Key Parameters for Soil Degradation Studies

| Parameter | Recommended Range | Impact on t₁/₂ |

|---|---|---|

| pH | 5.5–7.5 | Hydrolysis accelerates |

| Organic Carbon | 1.5–3.0% | Adsorption increases |

| Temperature | 20–30°C | Microbial activity peaks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.